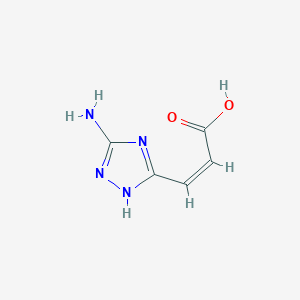

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate is a useful research compound. Its molecular formula is C5H6N4O2 and its molecular weight is 154.129. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Thermal Behavior and Complex Formation

Research has explored the thermal behavior of new complexes with mixed ligands, including those involving 3-amino-1,2,4-triazole and acrylate anion. These complexes, including various metal ions like Mn, Co(II), Ni(II), Cu(II), and Zn(II), were characterized and their thermal behavior in nitrogen flow was investigated, revealing complex decomposition processes (Badea, Olar, Marinescu, & Vasile, 2008).

Porous Coordination Polymers

3-Amino-1,2,4-triazole (AmTAZ) ligand has shown promise in forming robust porous coordination polymers. Studies have crystallized unusual cubic cage structures with nitrate anions occupying the pores, anticipating the formation of materials with open pores by incorporating charge-compensating anions into the framework structure (Schlueter, Funk, & Geiser, 2006).

Crystal Structure Analysis

In crystallography, compounds containing 5-amino-1H-1,2,4-triazol-3-carboxylic acid moieties have been studied. These include independent moieties in cationic and zwitterionic forms, contributing to an understanding of molecular interactions and hydrogen bonding in crystal structures (Berrah, Bouchene, Bouacida, & Daran, 2012).

Polymer Modification

Studies have modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including those related to triazole derivatives. These modifications enhance the thermal stability and biological activity of polymers, indicating potential medical applications (Aly & El-Mohdy, 2015).

Green Synthetic Approaches

Research has focused on green synthetic methods, particularly for high-performance energetic nitramino azoles. These methods utilize potassium nitrate and concentrated sulfuric acid for nitration, leading to the formation of energetic salts with potential as high-performance explosives (Tang, Liu, Imler, Parrish, & Shreeve, 2019).

Metal-Organic Frameworks

The development of metal-organic frameworks using 3-amino-1,2,4-triazole has been explored, leading to structures with open-ended, hollow nanotubular channels. These frameworks demonstrate stability up to 350 degrees C and potential applications in preparing one-dimensional crystalline nanomaterials (Su, Goforth, Smith, Pellechia, & zur Loye, 2004).

Polymer Research

Polymeric herbicides synthesized by reacting poly(acrylic acid)s with triazole derivatives have been investigated. These copolymers demonstrate potential as herbicides, with the ability to release active moieties in a controlled manner (Hartmann, Bauer, & Wermann, 1985).

特性

IUPAC Name |

(Z)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H3,6,7,8,9)/b2-1- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRJDTMDBMALKV-UPHRSURJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C1=NC(=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)O)\C1=NC(=NN1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

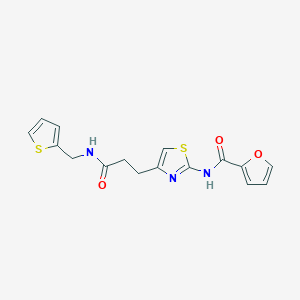

![Benzo[d]thiazol-6-yl(4-((5-methylisoxazol-4-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2927295.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B2927297.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2927302.png)

![{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride](/img/structure/B2927304.png)

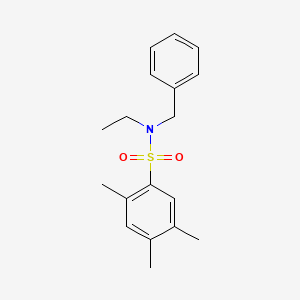

![3-Methoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2927306.png)

![N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B2927310.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2927312.png)

![1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol](/img/structure/B2927314.png)